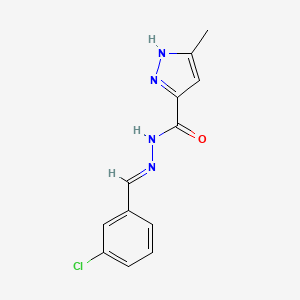![molecular formula C17H9F3O5S B5525904 3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of a structurally similar compound, "2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one," was reported, involving elemental analysis, IR, NMR, and HREIMS spectroscopy for characterization, with the solid-state structure confirmed via X-ray diffraction. This process highlights the intricate steps required to synthesize such compounds, involving careful control of reaction conditions and purification techniques (Obafemi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using advanced analytical techniques such as X-ray crystallography. The detailed molecular structure provides insights into the spatial arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The compound mentioned above was found to adopt a triclinic space group P-1, stabilized by intermolecular non-covalent interactions, forming a layered network structure through hydrogen bonding (Obafemi et al., 2013).
Scientific Research Applications
Antibacterial Activity
One significant application of derivatives of this compound is in the exploration of antibacterial activities. For instance, a study conducted by Obafemi et al. (2013) synthesized a closely related compound and evaluated its broad-spectrum antibacterial activity against nine strains of Gram-positive and four strains of Gram-negative bacteria. The compound was characterized using elemental analysis, IR, NMR, and HREIMS spectra, and its solid-state structure was established by single crystal X-ray diffraction. This research highlights the compound's potential as an antibacterial agent due to its ability to form a layered network structure through intermolecular hydrogen bonding interactions, which may contribute to its antibacterial efficacy (Obafemi et al., 2013).
Heterocyclic Chemistry
Another area of application is in heterocyclic chemistry, where derivatives of this compound are synthesized and studied for their chemical properties. Khilya et al. (1973) reported on the condensation of cyanomethyl derivatives with di- and trihydric phenols to produce corresponding hydroxyaryl derivatives, leading to the formation of heterocyclic analogs of isoflavones. Such studies provide insights into the synthetic routes and properties of complex heterocyclic systems, which are crucial for the development of pharmaceuticals and materials science (Khilya et al., 1973).
Organic Synthesis and Chemical Reactions
The compound and its derivatives also find applications in organic synthesis and the study of chemical reactions. Research by Banks et al. (1986) explored the Dieckmann condensation and subsequent reactions to produce substituted thieno[3,4-b]furans. These studies contribute to our understanding of the reactivity and potential applications of these furan derivatives in organic synthesis, including their existence in keto or enol forms and their properties as ketones, enols, and β-keto esters (Banks et al., 1986).
Fluorescent pH Probes
Derivatives of the compound have been utilized in the development of fluorescent pH probes. A study by Baruah et al. (2005) synthesized new BODIPY dyes with phenolic or naphtholic subunits, demonstrating their use as fluorescent pH probes in aqueous solutions. These probes show significant fluorescent enhancement upon increasing the acidity of the solution, indicating their potential in biological and chemical sensing applications (Baruah et al., 2005).
properties
IUPAC Name |
3a,8b-dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O5S/c18-17(19,20)14(22)11-12(10-6-3-7-26-10)25-16(24)9-5-2-1-4-8(9)13(21)15(11,16)23/h1-7,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEPOBTUZUQESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(OC(=C3C(=O)C(F)(F)F)C4=CC=CS4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

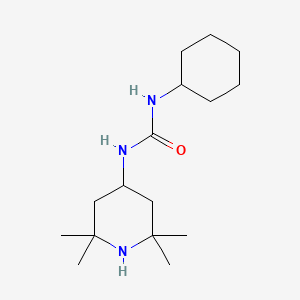
![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5525845.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)
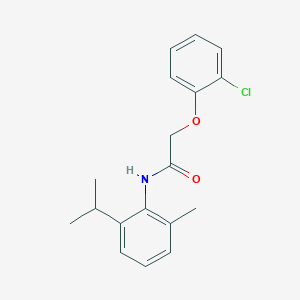
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)
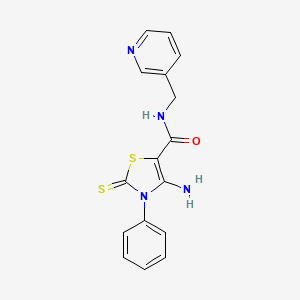
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
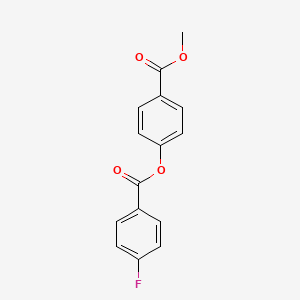
![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)
